

Technical Support Center: BMS-986142 In Vitro Efficacy

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Compound of Interest

Compound Name: BMS-986142
CAS No.: 1643368-58-4
Cat. No.: B606288

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with **BMS-986142** in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **BMS-986142**?

A1: **BMS-986142** is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial signaling enzyme in B-cell antigen receptor (BCR) and Fc receptor signaling pathways, making it a key target in autoimmune diseases.[2][4][5] **BMS-986142** works by binding to BTK and preventing its downstream signaling, which in turn inhibits B-cell proliferation, cytokine production, and other inflammatory responses.[2][4]

Q2: What are the reported in vitro IC50 values for **BMS-986142**?

A2: **BMS-986142** has a reported IC50 of 0.5 nM for human recombinant BTK in enzymatic assays.[1][2] In cell-based assays, the IC50 can vary depending on the specific cell type and endpoint being measured. For example, in Ramos B cells, it inhibits BTK-dependent calcium

flux with an IC50 of 9 nM.[1] In human whole blood, it inhibits BCR-stimulated CD69 expression on B cells with an IC50 of 90 nM.[2][4]

Q3: What is the recommended solvent and storage for **BMS-986142**?

A3: **BMS-986142** is soluble in DMSO to >50 mM. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[6] Stock solutions in a solvent like DMSO can be stored at -80°C for up to 1 year.[1][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide for Low In Vitro Efficacy

This guide addresses common issues that may lead to lower-than-expected efficacy of **BMS-986142** in your in vitro experiments.

Issue 1: Compound Precipitation or Poor Solubility

Symptoms:

- Visible precipitate in the stock solution or culture medium.
- Inconsistent results between experiments.
- Lower potency than reported in the literature.

Possible Causes and Solutions:

Cause	Solution
Improper Dissolution	Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing working solutions.[6][7] Gentle warming or sonication may aid dissolution.[6]
Exceeding Solubility Limit in Aqueous Media	The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent toxicity and compound precipitation. Prepare intermediate dilutions to minimize the volume of DMSO stock added to the aqueous medium.
Interaction with Media Components	Some components of cell culture media, such as serum proteins, can bind to small molecules and reduce their effective concentration. Consider using a lower serum concentration if your cell type allows, or performing experiments in serum-free media for a short duration.
Incorrect Storage	Improper storage can lead to compound degradation. Store the stock solution at -80°C and the powder at -20°C as recommended.[1][6] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]

Issue 2: Inappropriate Experimental Setup

Symptoms:

- No dose-response observed.
- High variability in assay readouts.
- Lack of effect even at high concentrations.

Possible Causes and Solutions:

Cause	Solution
Incorrect Cell Line or System	BMS-986142 targets BTK, which is primarily expressed in B-cells and other hematopoietic lineages.[5] Ensure your chosen cell line expresses functional BTK and that the signaling pathway you are investigating is BTK-dependent. For example, TLR4 signaling is not dependent on BTK catalytic activity.[2][4]
Suboptimal Assay Conditions	The incubation time with the inhibitor may be insufficient for it to reach its target and exert its effect. Optimize the pre-incubation time with BMS-986142 before adding the stimulus. Also, ensure the stimulus concentration and incubation time are appropriate to induce a robust response in your positive controls.
Inappropriate Assay Readout	The chosen readout may not be sensitive enough or may not be directly linked to BTK signaling. Consider using a more proximal and direct measure of BTK activity, such as phosphorylation of downstream targets like PLCy2.[4]
High Cell Density	A high cell density can lead to a rapid depletion of the compound from the medium. Optimize the cell seeding density for your assay.

Issue 3: Target Engagement and Cellular Uptake

Symptoms:

- Low efficacy in cell-based assays despite high potency in enzymatic assays.

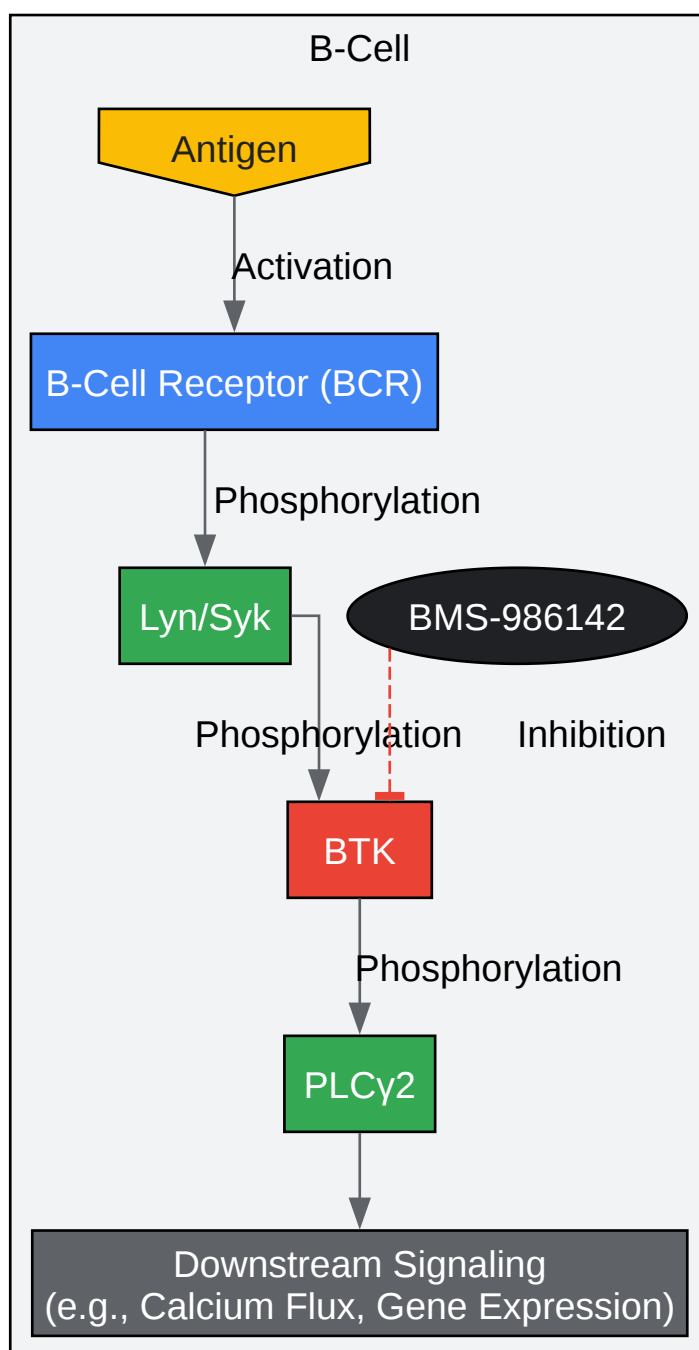
Possible Causes and Solutions:

Cause	Solution
Poor Cell Permeability	Although generally not reported as an issue for BMS-986142, poor cell permeability can be a reason for low efficacy of small molecules.[8] If suspected, you can perform cell uptake assays to confirm intracellular accumulation.
Drug Efflux	Cells can actively pump out compounds via efflux transporters.[9] While not a commonly reported issue for BMS-986142, this can be investigated using efflux pump inhibitors.
Off-Target Effects	At high concentrations, off-target effects can confound results.[8] It is crucial to use the lowest effective concentration and include appropriate controls. BMS-986142 is highly selective for BTK, but at higher concentrations, it can inhibit other Tec family kinases.[1][2]

Experimental Protocols and Signaling Pathways

B-Cell Receptor (BCR) Signaling Pathway and BMS-986142 Inhibition

BMS-986142 inhibits the B-Cell Receptor (BCR) signaling pathway by targeting BTK. Upon BCR activation by an antigen, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors like PLC γ 2, which ultimately results in cellular responses such as B-cell proliferation, differentiation, and antibody production. **BMS-986142**, by inhibiting BTK, blocks these downstream events.

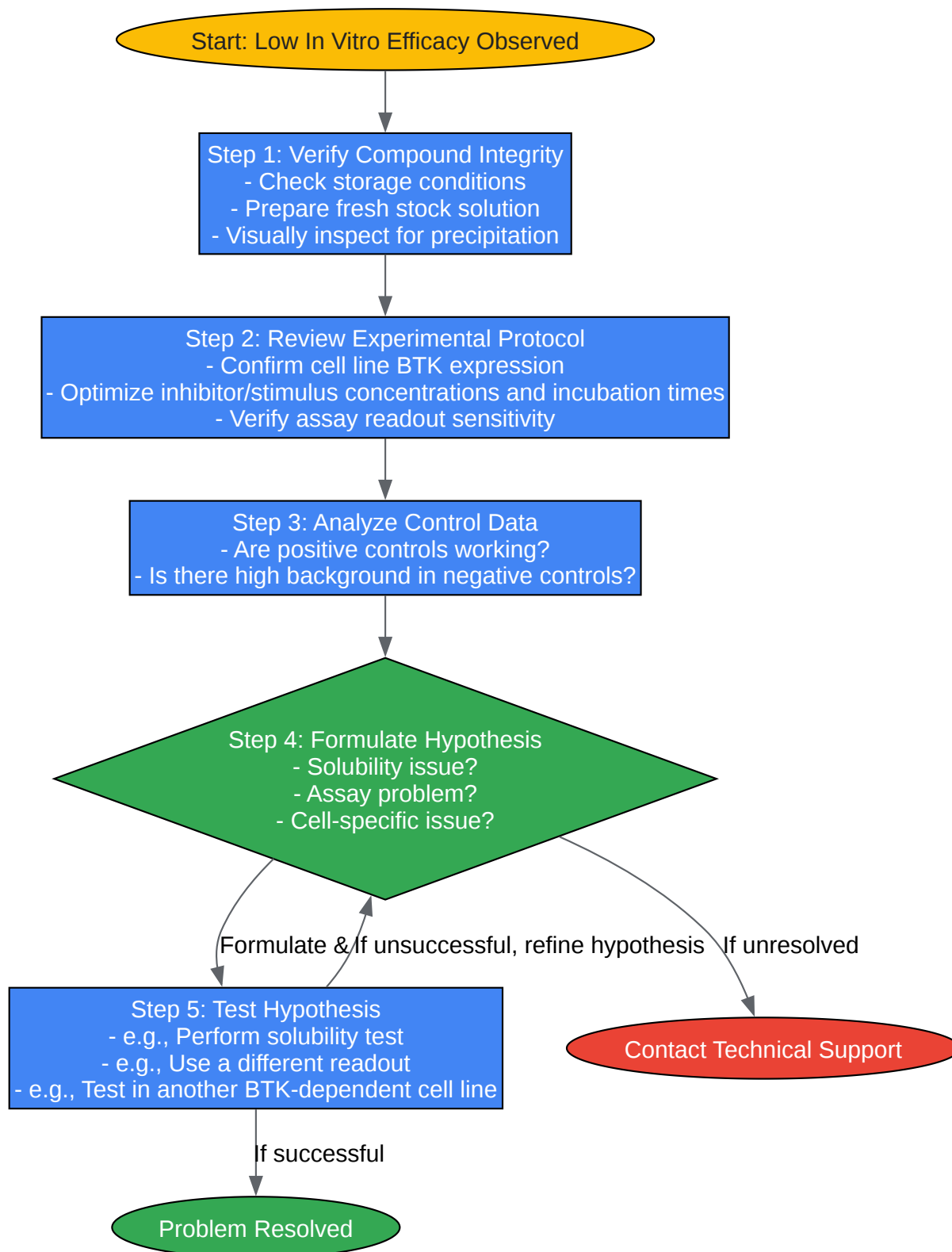


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Caption: BCR signaling pathway and the inhibitory action of **BMS-986142** on BTK.

Troubleshooting Workflow for Low In Vitro Efficacy

This workflow provides a systematic approach to identifying the root cause of low efficacy.



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Caption: A systematic workflow for troubleshooting low in vitro efficacy of **BMS-986142**.

Detailed Experimental Protocol: In Vitro BTK Enzymatic Assay

This protocol is a generalized procedure for assessing the inhibitory activity of **BMS-986142** on recombinant BTK.

- Reagents and Materials:
 - Recombinant human BTK enzyme
 - Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
 - ATP
 - Substrate (e.g., a poly-Glu,Tyr peptide)
 - **BMS-986142** stock solution (in DMSO)
 - 384-well assay plates
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Procedure:
 1. Prepare serial dilutions of **BMS-986142** in kinase buffer with a constant percentage of DMSO.
 2. Add a small volume (e.g., 5 µL) of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
 3. Add the BTK enzyme (e.g., 5 µL of a 2x concentrated solution) to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes) at room temperature.
 4. Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 10 µL of a 2x concentrated solution).
 5. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

6. Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
7. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary Table

Parameter	BMS-986142 Value	Reference
Target	Bruton's tyrosine kinase (BTK)	[1][2][3]
Mechanism of Action	Reversible Inhibitor	[1][2][3]
IC ₅₀ (Enzymatic)	0.5 nM	[1][2]
IC ₅₀ (Ramos cells, Ca ²⁺ flux)	9 nM	[1]
IC ₅₀ (Human whole blood, CD69)	90 nM	[2][4]
Solubility in DMSO	>50 mM	
Recommended Powder Storage	-20°C	[6]
Recommended Stock Solution Storage	-80°C	[1][6]

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